molecular formula C9H11NOS B14060526 1-(5-Amino-2-mercaptophenyl)propan-2-one

1-(5-Amino-2-mercaptophenyl)propan-2-one

Cat. No.: B14060526
M. Wt: 181.26 g/mol
InChI Key: ZQXKIMBUBIQHBG-UHFFFAOYSA-N
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Description

1-(5-Amino-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . This compound is characterized by the presence of an amino group, a mercapto group, and a ketone group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-mercaptophenyl)propan-2-one typically involves the reaction of 5-amino-2-mercaptobenzaldehyde with acetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the condensation reaction to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Amino-2-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-mercaptophenyl)propan-2-one involves its interaction with various molecular targets and pathways. The amino and mercapto groups can form covalent bonds with biological macromolecules, leading to changes in their structure and function. This compound can also act as a nucleophile, participating in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Amino-2-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.

    1-(5-Amino-2-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of a mercapto group.

Uniqueness

1-(5-Amino-2-mercaptophenyl)propan-2-one is unique due to the presence of both amino and mercapto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-(5-amino-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H11NOS/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5,12H,4,10H2,1H3

InChI Key

ZQXKIMBUBIQHBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)N)S

Origin of Product

United States

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